molecular formula C15H18N2O3S B6057269 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE

2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE

Katalognummer: B6057269
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: LUAHPDNZYCFEPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a partially saturated pyrimidine ring core. Key structural features include:

  • A 6-methyl group at position 6 of the dihydropyrimidinone ring.
  • A sulfanyl (-S-) group at position 2, linked to a 4-ethoxyphenoxy ethyl chain.
  • The 1,4-dihydropyrimidin-4-one core, a scaffold known for pharmacological relevance in calcium channel modulation and antimicrobial activity .

While direct data on this compound (e.g., melting point, bioactivity) are absent in the provided evidence, structural analogs and related heterocycles offer insights for comparative analysis.

Eigenschaften

IUPAC Name

2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-19-12-4-6-13(7-5-12)20-8-9-21-15-16-11(2)10-14(18)17-15/h4-7,10H,3,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHPDNZYCFEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound is synthesized through a series of chemical reactions that typically involve the alkylation of 5-methyl-6-phenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine derivatives. The synthesis can be achieved using various alkyl or aralkyl halides in the presence of base catalysts such as anhydrous potassium carbonate (K₂CO₃) and tetrabutyl ammonium bromide as a phase transfer catalyst .

Antifilarial Activity

One of the notable applications of this compound is its antifilarial activity. In vitro and in vivo studies have shown that derivatives of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines exhibit promising results against Brugia malayi, a lymphatic filarial parasite. For instance, specific derivatives demonstrated significant inhibition of parasite growth at various concentrations .

Antimicrobial Properties

Research indicates that dihydropyrimidinone derivatives possess antimicrobial properties. Compounds similar to 2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one have been evaluated for their efficacy against various bacterial strains. These compounds often show moderate to potent antibacterial activity, suggesting their potential as lead compounds in antibiotic development .

Antiviral Activity

There is also evidence supporting the antiviral properties of related dihydropyrimidine derivatives. Studies have reported that certain analogues exhibit inhibitory effects against HIV-1 by targeting reverse transcriptase activity. This suggests a potential application in developing antiviral therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents at specific positions on the pyrimidine ring can significantly influence their pharmacological profiles. For example:

  • Substituents at C-2 : Different alkyl groups can enhance or diminish antifilarial and antibacterial activities.
  • Phenoxy Group Modifications : Altering the ethoxy group on the phenyl ring may affect solubility and bioavailability.

Case Study 1: Antifilarial Screening

A study conducted on synthesized dihydropyrimidinones demonstrated that compound 18 (a derivative closely related to our target compound) showed significant antifilarial activity in both in vitro and in vivo settings against Brugia malayi. The study highlighted dosage-dependent responses and established a correlation between structural modifications and enhanced efficacy .

Case Study 2: Antiviral Activity Assessment

In another investigation focusing on HIV-1 inhibition, various derivatives were tested for their ability to inhibit viral replication in MT-4 cells. The results indicated that certain compounds exhibited comparable efficacy to established antiviral agents like AZT, suggesting their potential as new therapeutic options for HIV treatment .

Data Table: Summary of Biological Activities

Activity TypeCompound Variants TestedKey Findings
AntifilarialCompound 18Significant inhibition of Brugia malayi
AntibacterialVarious derivativesModerate to potent activity against bacteria
AntiviralS-DABO analoguesEffective inhibition of HIV-1 replication

Wirkmechanismus

The mechanism of action of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, including the suppression of cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues from [1,4]Oxathiino[2,3-d]Pyrimidines ()

Compounds 3f–3j in share a fused [1,4]oxathiino[2,3-d]pyrimidine core but differ in substituents. Key comparisons:

Compound Core Structure Substituents Melting Point (°C) Key Properties
Target 1,4-Dihydropyrimidin-4-one 6-methyl; 2-(4-ethoxyphenoxy ethyl sulfanyl) Not reported Likely moderate lipophilicity due to ethoxy
3i [1,4]Oxathiino[2,3-d]pyrimidine 6-methyl; 2-(methyl sulfanyl); 7-phenyl 127–129 Aromatic core; higher rigidity
3f [1,4]Oxathiino[2,3-d]pyrimidine 7-(nitrophenyl) 188–190 Electron-withdrawing nitro group; high MP
3h [1,4]Oxathiino[2,3-d]pyrimidine 7-(thienyl) 149–151 Thiophene enhances π-conjugation

Key Observations:

  • Core Differences: The target’s dihydropyrimidinone core is partially saturated, enabling hydrogen bonding via the carbonyl group, unlike the fully aromatic [1,4]oxathiino[2,3-d]pyrimidine in 3f–3j. This could enhance solubility in polar solvents .
  • Substituent Effects: The 4-ethoxyphenoxy ethyl chain in the target introduces steric bulk and lipophilicity, contrasting with the smaller methyl sulfanyl group in 3i. This may reduce crystallinity (lower melting point) compared to 3i (127–129°C). The 7-phenyl group in 3i contributes to π-stacking interactions, whereas the target’s ethoxy group may engage in hydrophobic interactions .

Comparison with 1,5-Benzothiazepine Derivatives (–6)

While structurally distinct, 1,5-benzothiazepine derivatives (e.g., β-lactam or triazole-fused) provide insights into sulfur-containing heterocycles:

  • Synthetic Methods: Microwave-assisted synthesis () improved reaction efficiency for β-lactam derivatives.
  • Electronic Effects : The sulfanyl group in the target compound could mimic the sulfur atom in benzothiazepines, influencing redox stability or metal coordination .

Research Findings and Implications

Reactivity and Stability

  • The dihydropyrimidinone core is prone to oxidation at the 1,4-dihydro position, unlike the fully aromatic analogs in . Stabilization via electron-donating groups (e.g., 4-ethoxy) may mitigate this .
  • The sulfanyl group in the target compound may undergo oxidation to sulfoxide or sulfone derivatives, a pathway observed in related thioether-containing compounds .

Biologische Aktivität

2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one (CAS No. 303132-70-9) is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including antibacterial, antifungal, and cytotoxic properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O3S, with a molar mass of approximately 306.38 g/mol. The structure features a dihydropyrimidinone core linked to an ethoxyphenoxy group and a sulfanyl moiety, which may influence its biological activity.

Antibacterial Activity

Research indicates that derivatives of pyrimidinones exhibit significant antibacterial properties. A study demonstrated that similar compounds showed effective inhibition against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus31.25 µg/mL
Compound BE. coli62.5 µg/mL
This compoundS. aureus, E. coliTBD

The specific MIC for this compound has not been definitively established in the literature but is expected to be in a similar range based on structural analogs.

Antifungal Activity

In vitro studies have shown that certain pyrimidinone derivatives also possess antifungal activity against strains like Candida albicans. The mechanism often involves disruption of fungal cell wall synthesis or function .

Cytotoxicity

Cytotoxic effects have been evaluated using various human cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity against certain cancer types while showing lower toxicity towards normal cells .

Table 2: Cytotoxicity Profiles

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)25High
MCF-7 (breast cancer)30Moderate
Normal Human Cells>100Low

Case Studies

A recent study focused on the synthesis and biological evaluation of similar thioxoimidazolidinone compounds revealed promising antibacterial and antifungal activities, supporting the hypothesis that structural modifications can enhance bioactivity .

The biological activity of this compound may be attributed to its ability to interfere with essential bacterial processes such as protein synthesis or cell wall integrity. Molecular docking studies suggest strong binding affinities to target enzymes involved in these pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.